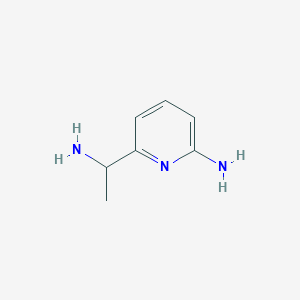

6-(1-Aminoethyl)pyridin-2-amine

Description

Significance of Pyridine-Containing Scaffolds in Modern Chemical and Biological Research

Pyridine (B92270) and its derivatives are fundamental building blocks in medicinal chemistry, recognized for their presence in a wide array of clinically approved drugs. rsc.orgrsc.org The nitrogen atom in the pyridine ring imparts unique properties, including the ability to act as a hydrogen bond acceptor and to influence the polarity and solubility of a molecule, which can enhance its pharmacokinetic profile. ajrconline.orgenpress-publisher.com This versatility has led to the incorporation of pyridine scaffolds in drugs with diverse therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents. researchgate.netmdpi.comnih.gov The ability of the pyridine nucleus to be readily modified allows for the systematic exploration of structure-activity relationships, a key process in drug discovery. enpress-publisher.com

Structural Characteristics and Chemical Nomenclature of 6-(1-Aminoethyl)pyridin-2-amine

The chemical structure of this compound is characterized by a central pyridine ring. An amino group (-NH2) is attached to the carbon at the 2-position of the ring, and a 1-aminoethyl group [-CH(NH2)CH3] is attached to the carbon at the 6-position. The systematic IUPAC name for this compound is this compound. The presence of a chiral center in the 1-aminoethyl group means that the compound can exist as two stereoisomers, (S)-6-(1-Aminoethyl)pyridin-2-amine and (R)-6-(1-Aminoethyl)pyridin-2-amine. bldpharm.comsigmaaldrich.com

Overview of Current Research Trajectories Involving this compound and its Direct Analogues

Current research involving this compound and its analogues primarily revolves around their utility as building blocks in the synthesis of more complex molecules with potential biological activities. The presence of two primary amino groups and a pyridine ring makes this compound a versatile synthon for creating a variety of heterocyclic structures.

For instance, 2-aminopyridines are known to be key intermediates in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are scaffolds of significant interest in medicinal chemistry. sioc-journal.cn The dual nucleophilic nature of 2-aminopyridine (B139424) derivatives allows them to react with various electrophiles to form these bicyclic systems. sioc-journal.cn

While specific research detailing the direct biological activities of this compound is not extensively published, the broader class of amino-substituted pyridines has been investigated for various therapeutic applications. For example, some pyridine analogues have been studied for their ability to reverse multidrug resistance in cancer cells. nih.gov Furthermore, the synthesis of various aminoethyl-substituted piperidine (B6355638) and pyridine derivatives has been explored in the context of developing ligands for sigma receptors, which are implicated in neurological disorders and cancer. d-nb.info

The synthesis of related compounds, such as N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, highlights the interest in developing ligands that can form complexes with metal ions for potential applications in targeted drug delivery. thieme-connect.com The aminoethylpyridine moiety is a key component in these structures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

6-(1-aminoethyl)pyridin-2-amine |

InChI |

InChI=1S/C7H11N3/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,8H2,1H3,(H2,9,10) |

InChI Key |

QLXUFEACGXTPSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CC=C1)N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-(1-Aminoethyl)pyridin-2-amine, providing detailed information about the hydrogen and carbon framework. ipb.pt

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons on the pyridine (B92270) ring, the methine proton of the ethyl group, the methyl protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the amino groups and the nitrogen atom within the pyridine ring. ipb.ptnih.gov

Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. organicchemistrydata.org The carbons of the pyridine ring typically appear in the aromatic region (δ 100-160 ppm), while the aliphatic carbons of the aminoethyl group resonate at higher field (lower δ values). oregonstate.edu The low natural abundance of the ¹³C isotope often necessitates longer acquisition times compared to ¹H NMR. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~159 |

| C3 | ~6.3 | ~108 |

| C4 | ~7.3 | ~138 |

| C5 | ~6.4 | ~112 |

| C6 | - | ~160 |

| CH(NH₂) | ~4.1 (quartet) | ~55 |

| CH₃ | ~1.4 (doublet) | ~23 |

| NH₂ (on ring) | ~5.8 (broad singlet) | - |

| NH₂ (ethyl) | ~1.9 (broad singlet) | - |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Definitive Connectivity Assignment

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals and confirming the connectivity of atoms. nih.govdokumen.pub

Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.educolumbia.edu This experiment is crucial for assigning which proton signal corresponds to which carbon signal in the molecule's backbone. For this compound, an HSQC spectrum would show correlations between the pyridine ring protons and their corresponding carbons, as well as the protons on the aminoethyl side chain and their respective carbons. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is vital for piecing together the molecular structure by connecting different fragments. For instance, an HMBC spectrum would show a correlation between the methyl protons (CH₃) and the methine carbon (CH) and the C6 carbon of the pyridine ring, confirming the attachment of the aminoethyl group to the C6 position. nih.gov Similarly, correlations between the pyridine protons and neighboring carbons would definitively establish their positions on the ring. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. acs.orgacs.org For this compound (C₇H₁₁N₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|---|

| C₇H₁₁N₃ | [M+H]⁺ | 138.1026 | 138.1025 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and fragmented to produce product ions. google.com The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. beilstein-journals.org For this compound, a primary fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the side-chain amino group (α-cleavage), a common fragmentation for amines. libretexts.org This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion. Another likely fragmentation is the loss of ammonia (B1221849) (NH₃) from the side chain.

Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 138.1 | 121.1 | NH₃ | [M+H-NH₃]⁺ |

| 138.1 | 123.1 | •CH₃ | [M+H-CH₃]⁺ (α-cleavage) |

| 123.1 | 95.1 | C₂H₄ | Fragment from pyridinium (B92312) structure |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. iosrjournals.org The absorption of specific frequencies of light corresponds to the energy required to excite these vibrations, such as stretching and bending of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amino groups (both on the ring and the side chain) are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl group would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. pg.edu.pl Furthermore, N-H bending vibrations can be seen around 1600 cm⁻¹. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound Note: These are typical frequency ranges and can vary.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2960 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique fingerprint of the compound. For this compound, the key functional groups are the primary aliphatic amine (-NH2), the primary aromatic amine (-NH2), and the pyridine ring.

The N-H stretching vibrations of primary amines are particularly diagnostic, typically appearing as two distinct bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. orgchemboulder.com The presence of two primary amine groups (one aliphatic and one attached to the aromatic ring) in this compound would lead to complex absorptions in this region.

Another key vibration is the N-H bending, or scissoring, mode of the primary amine groups, which is expected to produce a band in the 1650-1580 cm⁻¹ range. orgchemboulder.com This band can sometimes be sharp and its proximity to the carbonyl region requires careful interpretation. orgchemboulder.com The stretching vibrations of the C-N bonds also provide valuable structural information. The C-N stretch for the aliphatic aminoethyl group is anticipated in the 1250–1020 cm⁻¹ range, while the C-N stretch for the aromatic aminopyridine moiety is expected at a higher frequency, typically between 1335-1250 cm⁻¹. orgchemboulder.com Furthermore, characteristic vibrations corresponding to the pyridine ring, including C=C and C=N stretching, would appear in the 1600-1400 cm⁻¹ region. A broad band resulting from N-H wagging, characteristic of primary and secondary amines, is also expected between 910-665 cm⁻¹. orgchemboulder.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Amines (R-NH₂) | 3400 - 3250 orgchemboulder.com |

| N-H Bend (Scissoring) | Primary Amines (R-NH₂) | 1650 - 1580 orgchemboulder.com |

| C=C and C=N Ring Stretching | Pyridine Ring | 1600 - 1400 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 orgchemboulder.com |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 orgchemboulder.com |

| N-H Wag | Primary Amines | 910 - 665 orgchemboulder.com |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic laser light. horiba.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the pyridine ring. The ring "breathing" mode, a symmetric radial expansion and contraction of the ring, is a classic strong and sharp band in the Raman spectra of pyridine derivatives. Other deformations and stretching modes of the aromatic ring would also be prominent. While N-H and C-N stretching bands are also present in Raman spectra, they are often weaker compared to the ring vibrations. The analysis of Raman spectra, in conjunction with FT-IR data, allows for a more complete assignment of the vibrational modes of the molecule. arxiv.org

| Vibrational Mode | Functional Group | Expected Raman Shift Range (cm⁻¹) |

| N-H Stretching | Primary Amines | 3500 - 3300 |

| C-H Stretching | Aliphatic & Aromatic | 3100 - 2850 |

| C=C, C=N Ring Stretching | Pyridine Ring | 1620 - 1570 |

| Ring Breathing Mode | Pyridine Ring | ~995 researchgate.net |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. Beyond the individual molecule, it reveals the packing arrangement within the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. grafiati.comacs.org This arrangement is known as the supramolecular structure.

For this compound, the presence of multiple hydrogen bond donors (the two -NH₂ groups) and acceptors (the two pyridine nitrogen atoms and the amine lone pairs) suggests that hydrogen bonding will be a dominant force in its crystal packing. It is anticipated that strong N—H···N hydrogen bonds will form, linking molecules into chains, sheets, or more complex three-dimensional networks. grafiati.comiucr.org For instance, studies on related aminoethylpyridine complexes show the formation of chains and sheets through N-H···O and π-π stacking interactions. grafiati.com The analysis of a related compound, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, revealed that N—H⋯O hydrogen bonds link molecules into chains, which are then cross-linked by C—H⋯F and C—H⋯π contacts. iucr.org Such interactions dictate the physical properties of the solid material.

| Parameter | Description | Example Data from a Related Structure |

| Crystal System | The symmetry system of the crystal lattice. | Triclinic scispace.com |

| Space Group | The specific symmetry group of the crystal. | P-1 scispace.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. | a = 5.688 Å, b = 8.315 Å, c = 16.634 Å, α = 96.63°, β = 99.81°, γ = 110.01° scispace.com |

| Hydrogen Bonding | Key intermolecular interactions defining the supramolecular structure. | N—H···N, N—H···O grafiati.comresearchgate.net |

| π-π Stacking | Interactions between aromatic rings. | Observed in related pyridyl structures grafiati.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of molecules containing chromophores—groups of atoms that absorb light. The pyridine ring and the amino groups in this compound constitute its chromophoric system.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two main types of electronic transitions:

π→π* Transitions: These are typically high-energy, intense absorptions resulting from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic pyridine ring.

n→π* Transitions: These lower-energy, less intense absorptions involve the excitation of non-bonding electrons (from the nitrogen atoms of the amine and pyridine groups) into π* anti-bonding orbitals.

Studies on similar N-(2-aminoethyl)-5-nitropyridin-2-amine derivatives show absorption bands around 239 nm, which can be ascribed to π–π* transitions, and lower energy bands around 355 nm, attributed to n–π* transitions. semanticscholar.org The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the specific substitution pattern on the pyridine ring.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Example λmax (nm) from Related Compounds |

| π → π | π bonding to π anti-bonding | High Energy (UV-C/UV-B) | ~239 semanticscholar.org |

| n → π | Non-bonding to π anti-bonding | Lower Energy (UV-A) | ~355 semanticscholar.org |

Chemical Reactivity and Mechanistic Studies of Transformations

Oxidation and Reduction Pathways of the Pyridine (B92270) and Amine Moieties

The oxidation of amine functionalities can be promoted by metal catalysts. For instance, ruthenium complexes are known to facilitate the oxidation of amines. acs.org The pyridine ring itself can be oxidized to pyridine-N-oxide using reagents like peracids or a mixture of hydrogen peroxide and acetic acid. bhu.ac.in This transformation is significant because pyridine-N-oxide exhibits enhanced reactivity toward both electrophilic and nucleophilic substitution compared to the parent pyridine. bhu.ac.in The oxygen atom can be subsequently removed through deoxygenation processes. bhu.ac.in

Reduction of the pyridine ring can be accomplished using various reducing agents, leading to different products. bhu.ac.in For instance, catalytic hydrogenation can reduce the pyridine ring. The choice of catalyst and reaction conditions can influence the degree of reduction, potentially yielding piperidine (B6355638) derivatives. mdpi.com

Nucleophilic Reactivity and Substitution Patterns

The amino groups of 6-(1-Aminoethyl)pyridin-2-amine are primary sites of nucleophilic reactivity. Amines are known to participate in nucleophilic substitution reactions. acs.orgsapub.org The nucleophilicity of amines, including amino acids and pyridines, has been extensively studied and quantified. uni-muenchen.deias.ac.in The presence of two amino groups in the target molecule offers the potential for various substitution patterns, depending on the electrophile and reaction conditions. The amino group on the pyridine ring and the one on the ethyl side chain may exhibit different reactivities due to their electronic and steric environments.

The 2-aminopyridine (B139424) moiety is a classic structural motif. The Chichibabin reaction, for example, involves the amination of pyridine with sodamide to form 2-aminopyridine. bhu.ac.in In the case of this compound, the existing amino groups would likely influence further substitution reactions on the pyridine ring.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of two electron-donating amino groups in this compound significantly activates the ring towards electrophiles. The amino groups direct incoming electrophiles primarily to the ortho and para positions. Specifically, for a 2,6-disubstituted pyridine, electrophilic attack is anticipated at the 3- and 5-positions.

Studies on 2,6-diaminopyridine (B39239) derivatives have shown that electrophilic substitution is a viable pathway for functionalization. acs.orgnih.gov Theoretical studies using Molecular Electron Density Theory (MEDT) have provided insights into the mechanisms of EAS reactions on pyridine derivatives, such as nitration. researchgate.netrsc.org These studies indicate that while pyridine itself is deactivated towards EAS in acidic media due to protonation, activated derivatives like pyridine-N-oxide are more susceptible to electrophilic attack. bhu.ac.inrsc.org The activating effect of the amino groups in this compound would make it more amenable to EAS reactions like nitration and halogenation compared to unsubstituted pyridine.

Schiff Base Formation and Imine Condensation Reactions

Primary amines readily react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This condensation reaction is a fundamental transformation in organic chemistry. Given that this compound possesses two primary amino groups, it can undergo Schiff base formation with various carbonyl-containing molecules.

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. This reactivity has been utilized to synthesize a wide range of Schiff base ligands and their metal complexes. For example, Schiff bases derived from 2-(2-aminoethyl)pyridine (B145717) and various aldehydes have been prepared and characterized. mdpi.comresearchgate.net Similarly, unsymmetrical double Schiff-base ligands have been synthesized in a stepwise manner, starting from a diformylphenol and condensing it first with one amine and then another. rsc.org The formation of Schiff bases has been documented in the synthesis of various biologically active compounds and coordination complexes. bohrium.com

Cyclization Reactions and Annulation Strategies for Fused Heterocycles

The structure of this compound, with its two suitably positioned amino groups, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization reactions. The 1,2-diamine-like arrangement on the pyridine scaffold can be exploited to construct rings fused to the pyridine core.

One common strategy is the reaction with α,β-unsaturated compounds or dicarbonyls to form new heterocyclic rings. For instance, derivatives of 2,6-diaminopyridine can undergo cyclization to form various fused systems. acs.orgnih.gov The Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and related fused heterocyclic rings, involves the cyclization of a β-arylethylamine with an aldehyde or ketone. thieme-connect.com Analogous intramolecular cyclizations, such as the aza-Prins cyclization, can form six-membered azacycles. researchgate.net

Furthermore, the amino groups can act as nucleophiles in intramolecular reactions to build fused rings. For example, palladium-catalyzed carbonylative double cyclization reactions have been used to construct complex polyheterocycles. mdpi.com The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives often starts from 2-aminopyridine precursors. acs.org The presence of the additional aminoethyl side chain on this compound provides a handle for further annulation strategies, potentially leading to novel and complex heterocyclic frameworks. smolecule.com

Table of Reaction Types

| Reaction Type | Section | Reactants | Products |

| Oxidation | 4.1 | Amine, Ruthenium complexes | Oxidized amine products |

| Oxidation | 4.1 | Pyridine, Peracids/H₂O₂ | Pyridine-N-oxide |

| Reduction | 4.1 | Pyridine, Catalytic hydrogenation | Piperidine derivatives |

| Nucleophilic Substitution | 4.2 | Amine, Electrophiles | Substituted amines |

| Electrophilic Aromatic Substitution | 4.3 | Activated Pyridine, Electrophiles | Substituted pyridines |

| Schiff Base Formation | 4.4 | Primary amine, Carbonyl compound | Imine (Schiff base) |

| Cyclization | 4.5 | Diamine, Dicarbonyl/unsaturated compound | Fused heterocycles |

| Pictet-Spengler Reaction | 4.5 | β-arylethylamine, Aldehyde/Ketone | Fused heterocycles |

| Aza-Prins Cyclization | 4.5 | Unsaturated amine, Aldehyde | Six-membered azacycles |

Computational and Theoretical Chemistry Investigations of 6 1 Aminoethyl Pyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules. researchgate.net DFT methods, such as the B3LYP functional, are frequently employed for their balance of accuracy and computational cost in predicting molecular properties, vibrational spectra, and electronic transitions. tandfonline.comias.ac.in For more complex electronic phenomena, Time-Dependent DFT (TD-DFT) is used to explore excited states and electronic absorption spectra. aps.org

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like 6-(1-Aminoethyl)pyridin-2-amine, which has a rotatable aminoethyl side chain, conformational analysis is crucial. This involves identifying various stable conformers (rotamers) and determining their relative energies.

Studies on related pyridine (B92270) derivatives often employ DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, to perform geometry optimization. dergipark.org.tr For this compound, this analysis would reveal the preferred spatial orientation of the aminoethyl group relative to the pyridine ring, which is influenced by factors like intramolecular hydrogen bonding and steric hindrance. The analysis would yield key structural parameters.

While specific data for the title compound is not available, a study on its isomer, 4-(1-aminoethyl)pyridine, using the B3LYP and B3PW91 methods provided optimized geometric parameters, demonstrating the type of data obtained from such calculations. dergipark.org.tr

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. science.govnih.gov A smaller gap suggests higher reactivity and lower stability. researchgate.net

TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths, which characterize the probability of an electronic transition. dergipark.org.tr These calculations can reveal intramolecular charge transfer (ICT) characteristics upon electronic excitation. For this compound, analysis would likely show π → π* transitions characteristic of the pyridine ring.

An analysis of the isomer 4-(1-aminoethyl)pyridine found its HOMO-LUMO energy gap to be approximately 5.14 eV, indicating significant stability. researchgate.net The distribution of these orbitals would show that the HOMO is likely centered on the electron-rich pyridine ring and amino groups, while the LUMO is distributed across the aromatic system. researchgate.net

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined. uv.es These calculated frequencies are often scaled by a factor (e.g., 0.965) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. nih.gov

For this compound, this analysis would help assign the specific vibrational modes observed in experimental IR and Raman spectra. Key vibrational modes would include N-H stretching from the primary and secondary amine groups, C-H stretching of the aromatic and aliphatic portions, and the characteristic C=C and C=N stretching vibrations of the pyridine ring. Comparing calculated and experimental spectra serves to validate the accuracy of the computed molecular geometry. researchgate.net

Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. orientjchem.org These descriptors are calculated using DFT and include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.comijres.org

Ionization Potential (I) : Energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : Energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω) : A measure of electrophilic power (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

A study on the isomer 4-(1-aminoethyl)pyridine calculated these descriptors, finding values that suggest it is a relatively stable molecule. dergipark.org.tr A similar analysis for this compound would quantify its reactivity profile.

Table 1: Illustrative Global Reactivity Descriptors Note: The following data is for the isomer 4-(1-Aminoethyl)pyridine, calculated using DFT/B3LYP/6-311+G(d,p), and is presented as an example of the expected values. dergipark.org.tr

| Parameter | Symbol | Value (eV) |

| Ionization Potential | I | 7.05 |

| Electron Affinity | A | 0.97 |

| Chemical Hardness | η | 3.04 |

| Chemical Softness | S | 0.16 |

| Electrophilicity Index | ω | 2.64 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of a molecule in a simulated environment, such as in a solvent or interacting with a biological target. nih.govresearchgate.net

For this compound, MD simulations could be used to explore its behavior in an aqueous solution, revealing how water molecules arrange around its hydrophilic (amino groups) and hydrophobic (pyridine ring) parts. mdpi.com Such simulations would also illuminate the conformational flexibility of the aminoethyl side chain over time, providing insights that are complementary to the static picture from quantum chemical calculations. scribd.com

Supramolecular Assembly Analysis (e.g., Hirshfeld Surface Analysis, Void Analysis, Intermolecular Interaction Energies)

If a crystal structure of this compound were available, Hirshfeld analysis would be used to decode its supramolecular assembly. Key interactions would likely include:

N-H···N hydrogen bonds : Strong interactions between the amino groups of one molecule and the nitrogen atoms of the pyridine ring on an adjacent molecule, likely forming dimers or chains. nih.gov

H···H contacts : Typically the most abundant contacts, representing van der Waals forces. nih.gov

C-H···π interactions : Interactions between C-H bonds and the aromatic pyridine ring.

Void analysis can also be performed to investigate the empty spaces within the crystal structure, which can be important for understanding a material's mechanical properties. acs.org Furthermore, calculating intermolecular interaction energies using methods like DFT can quantify the strength of specific bonding motifs, such as hydrogen-bonded dimers, within the crystal. acs.org

Table 2: Illustrative Contributions to Hirshfeld Surface Contacts Note: The following data is for a related pyridine derivative, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, and illustrates the type of information generated by Hirshfeld surface analysis. nih.govnih.gov

| Interaction Type | Contribution (%) |

| H···H | 46.1 |

| N···H / H···N | 20.4 |

| C···H / H···C | 17.4 |

| Other | 16.1 |

Solvent Effects in Computational Models (e.g., Polarized Continuum Models)

In the computational analysis of molecules like this compound, accounting for the surrounding solvent is critical for accurately predicting its properties and behavior. The polarity of the solvent and specific interactions, such as hydrogen bonding, can significantly alter the molecule's geometric structure, electronic properties, and stability. wikipedia.orgresearchgate.net Computational chemists employ various solvation models to simulate these effects, ranging from implicit models that treat the solvent as a continuous medium to explicit models that consider each solvent molecule individually. wikipedia.org

Implicit Solvation Models: The Polarizable Continuum Model (PCM)

The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method for modeling solvent effects. wikipedia.orgnih.gov This approach places the solute molecule within a virtual cavity carved out of a continuous dielectric medium that represents the bulk solvent. wikipedia.orggrafiati.com The solute's charge distribution polarizes the surrounding dielectric, which in turn creates a reaction field that electrostatically interacts with the solute, thereby accounting for the solvent's influence. nih.gov

Several variations of PCM have been developed, including the Integral Equation Formalism (IEF-PCM) and the Conductor-like Screening Model (COSMO). nih.govlongdom.orgnih.gov These models are frequently combined with Density Functional Theory (DFT) calculations, using functionals like B3LYP, to investigate how molecular properties change from the gas phase to a solvated environment. researchgate.netresearchgate.netchemmethod.com For instance, studies on substituted pyridines and aminopurines have demonstrated that increasing solvent polarity can lead to significant shifts in electronic absorption spectra, changes in the energies of frontier molecular orbitals (HOMO and LUMO), and altered dipole moments. researchgate.netrasayanjournal.co.intandfonline.commdpi.com

For a molecule such as this compound, which possesses multiple polar N-H and C-N bonds, the choice of solvent would be expected to strongly influence its electronic properties. A polar protic solvent like water or methanol (B129727) would interact differently than a non-polar aprotic solvent like cyclohexane. These interactions directly affect the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic excitation energies. researchgate.nettandfonline.com

Table 7.4.1: Representative Theoretical Data on the Impact of Solvent Polarity on Molecular Properties of an Aminopyridine Analog

This interactive table illustrates the typical trends observed when modeling a molecule with structural similarities to this compound in different solvent environments using DFT in conjunction with a PCM approach. The values are representative and based on findings for analogous compounds. researchgate.netrasayanjournal.co.intandfonline.com

| Property | Gas Phase | Cyclohexane (ε ≈ 2.0) | Methanol (ε ≈ 32.7) |

| Dipole Moment (Debye) | ~4.5 D | ~5.8 D | ~7.5 D |

| HOMO Energy (eV) | ~ -5.8 eV | ~ -5.9 eV | ~ -6.1 eV |

| LUMO Energy (eV) | ~ -0.9 eV | ~ -1.1 eV | ~ -1.3 eV |

| HOMO-LUMO Gap (eV) | ~ 4.9 eV | ~ 4.8 eV | ~ 4.8 eV |

| λ_max (nm) | ~ 280 nm | ~ 285 nm | ~ 295 nm |

Limitations of Continuum Models and the Role of Hybrid Models

While computationally efficient, pure implicit models like PCM have limitations. wikipedia.org They primarily account for bulk electrostatic effects and may poorly describe specific, short-range interactions like hydrogen bonds. bohrium.comnih.gov For molecules such as this compound, which has both hydrogen bond donor (the amino groups) and acceptor (the pyridine nitrogen) sites, these specific interactions are crucial for an accurate description of its behavior in protic solvents like water. acs.orgnih.gov

To address this, hybrid explicit/implicit solvation models (also known as cluster-continuum models) are employed. aip.orgaip.org In this approach, the solute and a small number of solvent molecules in the first solvation shell are treated with high-level quantum mechanical methods, while the rest of the solvent is still represented by a polarizable continuum. aip.orgaip.org This method allows for the explicit modeling of key hydrogen bonds and their effect on the solute's conformation and properties, providing a more accurate and physically realistic picture. aip.orgaip.orgaps.org For example, studies on other nitrogen-containing heterocycles have shown that including explicit water molecules can be essential for correctly predicting tautomeric equilibria and reaction energy barriers in aqueous solutions. researchgate.netnih.gov The application of such hybrid models would be indispensable for a detailed understanding of this compound in biological or aqueous environments.

Structure Activity Relationship Sar and Pharmacophore Mapping Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For aminopyridine derivatives, including structures related to 6-(1-Aminoethyl)pyridin-2-amine, QSAR studies have been instrumental in predicting inhibitory activity against various biological targets.

2D-QSAR studies have been successfully applied to aminopyridine-based compounds. These models often utilize topological and quantum chemical descriptors to build correlative models. researchgate.net For instance, research on aminopyridine derivatives as c-Jun N-terminal kinase (JNK) inhibitors involved the calculation of molecular descriptors to construct QSAR models that could effectively screen for potent inhibitors. researchgate.net The statistical significance of these models is typically evaluated using parameters like the correlation coefficient (r²), Fischer's F-test, and the quality factor (Q). researchgate.net

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules. mdpi.com Studies on 2-aminopyridine (B139424) derivatives as c-Met kinase inhibitors have demonstrated that both atom-based and docking-based CoMFA and CoMSIA models can yield statistically robust results with high predictive power. mdpi.com For example, a CoMSIA model for c-Met kinase inhibitors achieved a Q² value of 0.646 and an R² of 0.931, indicating a reliable model. mdpi.com Similarly, a 3D-QSAR study on aminopyridine derivatives as inducible nitric oxide synthase (iNOS) inhibitors resulted in a model with a high correlation coefficient (R² = 0.9288) and good predictive ability (Q² = 0.6353). worldscientific.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and other features are favorable or unfavorable for activity, thereby guiding the rational design of new analogs. mdpi.comnih.gov

The following table summarizes the statistical validation parameters from various QSAR studies on aminopyridine derivatives, highlighting the robustness and predictive capacity of the generated models.

Table 1: Statistical Parameters of Representative QSAR Models for Aminopyridine Derivatives

| Target | QSAR Model | r² (Correlation Coefficient) | Q² (Cross-validated r²) | Predictive r² | Reference |

|---|---|---|---|---|---|

| Nitric Oxide Synthases | 3D-QSAR | 0.9288 | 0.6353 | - | worldscientific.com |

| c-Met Kinase | CoMFA (docking-based) | 0.985 | 0.563 | - | mdpi.com |

| c-Met Kinase | CoMSIA (atom-based) | 0.931 | 0.646 | - | mdpi.com |

| JNK Inhibitors | 2D-QSAR | >0.8 | - | - | researchgate.net |

| Plasmodium falciparum | 2D-QSAR | 0.8274 | - | 0.8454 | nih.gov |

| Nitric Oxide Synthases | 2D-QSAR | High | Good | - | ajrconline.org |

Pharmacophore Identification and Validation for Target Binding

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (features) that a molecule must possess to interact with a specific biological target. This approach is crucial for virtual screening and designing novel scaffolds that retain the key binding interactions of the parent compound. ijpsonline.com

For aminopyridine derivatives, pharmacophore models have been developed for a range of targets. A study on aminopyridine and quinazoline (B50416) derivatives as iNOS inhibitors identified a four-point common pharmacophore hypothesis (CPH) consisting of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. researchgate.net The model successfully explained the structural requirements for iNOS binding. researchgate.net Similarly, a pharmacophore model developed for aminothiazole and aminopyridine compounds with antimalarial activity highlighted one hydrogen bond acceptor, one hydrophobic aliphatic feature, and two aromatic rings as essential for activity against Plasmodium falciparum. researchgate.net

Validation of these pharmacophore models is a critical step, often performed by screening a database of known active and inactive compounds to assess the model's ability to distinguish between them. The best models show high correlation coefficients and successfully classify active compounds. researchgate.net For instance, a pharmacophore model for histone deacetylase 2 (HDAC2) inhibitors, which included features like a hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), ring aromatic (RA), and hydrophobic (HY) groups, was validated and used for virtual screening to identify novel inhibitors. nih.gov

The key pharmacophoric features identified for aminopyridine derivatives targeting different enzymes are summarized below.

Table 2: Key Pharmacophoric Features for Aminopyridine Derivatives

| Target | Pharmacophore Features | Study Focus | Reference |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | 1 H-bond acceptor, 1 hydrophobic group, 1 positively charged ionizable group, 1 aromatic ring | Quinazoline and aminopyridine derivatives | researchgate.net |

| Plasmodium falciparum | 1 H-bond acceptor, 1 hydrophobic aliphatic, 2 ring aromatic features | Aminothiazole and aminopyridine derivatives | researchgate.net |

| Nitric Oxide Synthases | H-bond acceptor, H-bond donor, aliphatic, and aromatic properties | Substituted 2-aminopyridine derivatives | nih.gov |

| Histone Deacetylase 2 (HDAC2) | 1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 1 ring aromatic | Diverse inhibitors including aminopyridine-related structures | nih.gov |

| Serotonin 5-HT6 Receptor | Positively ionizable group, hydrophobic moieties, H-bond acceptor | Pyrazolopyrimidine derivatives with amine groups | researchgate.net |

Rational Design Principles for Optimizing Molecular Interactions

The insights gained from SAR and pharmacophore studies provide a foundation for the rational design of new derivatives of this compound with optimized molecular interactions. The goal is to enhance potency, selectivity, and pharmacokinetic properties by strategically modifying the molecular scaffold. mdpi.comnih.gov

One key principle is scaffold hopping, where the core structure is replaced with a different one that maintains the crucial pharmacophoric features. For example, in designing inhibitors for IDH1(R132H), a phenyl ring was replaced with a pyridinone scaffold to introduce an additional hydrogen bond acceptor, thereby improving solubility and potency. frontiersin.orgnih.gov Similarly, for this compound, the aminopyridine core acts as a critical scaffold that can be decorated with various substituents.

Key areas for modification on the this compound scaffold include:

The Pyridine (B92270) Ring: Introducing substituents onto the pyridine ring can modulate electronic properties, lipophilicity, and steric interactions within the target's binding pocket. For example, SAR studies on Aurora kinase inhibitors showed that modifications on a related quinazoline scaffold significantly impacted activity. nih.gov

The 2-Amino Group: This group is a potential hydrogen bond donor. Acylation or alkylation could be explored to alter its H-bonding capacity and lipophilicity, as seen in the development of PI3K/mTOR inhibitors where modification of an amino group on a benzothiazole (B30560) ring was investigated to improve metabolic stability. acs.org

The 1-Aminoethyl Side Chain: The primary amine on the ethyl side chain is a key interaction point, likely forming salt bridges or hydrogen bonds. The length and flexibility of this chain can be modified. Furthermore, the stereochemistry at the chiral carbon is critical, as discussed in the next section.

Rational design principles also involve leveraging computational docking to visualize and predict how a designed molecule will fit into the active site of a target protein. Docking studies on aminopyridine derivatives targeting c-Met kinase revealed key interactions with residues like Tyr1230 and Arg1208, confirming that electrostatic and hydrogen bond interactions are vital for activity. mdpi.com This information allows for the precise design of modifications to maximize these favorable interactions.

Influence of Stereochemistry on Biological Activity

The this compound molecule possesses a chiral center at the carbon atom of the ethyl group attached to the pyridine ring. Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit different binding affinities, efficacies, and metabolic profiles due to the three-dimensional nature of receptor binding sites and enzyme active sites. nih.govmdpi.com

The differential activity of stereoisomers is well-documented for compounds structurally related to this compound. For instance, in a series of quinolone antibacterials featuring a 7-[3-(1-aminoethyl)-1-pyrrolidinyl] side chain, the stereochemical configuration of the 1-aminoethyl moiety had a significant impact on antibacterial potency and in vivo efficacy. acs.org The synthesis and separation of all four stereoisomers of 3-(1-aminoethyl)pyrrolidines confirmed that each isomer imparted a different spectrum of activity when incorporated into quinolones. umich.edu

Similarly, a study on nature-inspired 3-Br-acivicin isomers demonstrated that only the natural (5S, αS) isomers displayed potent antimalarial activity, while other stereoisomers were significantly less active or inactive. mdpi.com This stereoselectivity was attributed to both the binding interaction with the target enzyme and potentially a stereoselective uptake mechanism. mdpi.com

For this compound, the (R)- and (S)-enantiomers would be expected to interact differently with their biological target(s). One enantiomer may fit optimally into the binding pocket, allowing for precise hydrogen bonding and hydrophobic interactions, while the other may experience steric clashes or be unable to achieve the correct orientation for effective binding. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are essential to fully characterize its pharmacological profile and identify the more active eutomer. This knowledge is critical for developing a stereochemically pure drug candidate with an improved therapeutic index.

Molecular Interactions and Biological Activity Studies in Vitro and Mechanistic Investigations

Enzyme Inhibition Studies (In Vitro)

Protein Kinase Inhibition

The thieno[2,3-d]pyrimidine (B153573) scaffold, which is structurally related to 2-aminopyridine (B139424) derivatives, has been investigated for its potential as protein kinase inhibitors. In a study focused on developing atypical Protein Kinase C (PKC) inhibitors, a series of thieno[2,3-d]pyrimidines were synthesized and evaluated. These compounds were designed as ATP-competitive inhibitors. nih.gov While many derivatives showed potent inhibitory activity, an analogue featuring a C-4 aminoethyl spacer connecting the core to a terminal piperazine (B1678402) showed poor potency, with an IC50 value of 12.1 μM. nih.gov Another analogue with a C-4 amine spacer linked to a piperidine (B6355638) substituent had modest potency with an IC50 of 0.71 μM. nih.gov The larger size of these analogues might contribute to a higher desolvation energy, which could reduce their potency. nih.gov

Furthermore, derivatives of 2-amino-1,3-benzoxazine have been studied as inhibitors of DNA-dependent protein kinase (DNA-PK), a member of the phosphatidylinositol 3-kinase-related kinase family. The 2-morpholino analogues were found to be moderately potent DNA-PK inhibitors. researchgate.net Specifically, the 2-morpholino-7-(pyridin-2-ylmethoxy)-4H-naphth[2,3-e]-1,3-oxazin-4-one was identified as a potent DNA-PK inhibitor with an IC50 of 0.096 μM. researchgate.net

Studies on other related heterocyclic structures, such as 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives, have identified inhibitors of Aurora kinase A (AURKA). Derivative 12, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, was found to selectively inhibit AURKA, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce apoptosis in HCT116 human colon cancer cells. nih.gov

| Compound/Analogue Class | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine with C-4 aminoethyl-piperazine spacer | aPKCζ | 12.1 μM | nih.gov |

| Thieno[2,3-d]pyrimidine with C-4 amine-piperidine spacer | aPKCζ | 0.71 μM | nih.gov |

| 2-Morpholino-7-(pyridin-2-ylmethoxy)-4H-naphth[2,3-e]-1,3-oxazin-4-one | DNA-PK | 0.096 μM | researchgate.net |

| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol | AURKA | Selective Inhibition | nih.gov |

Histone Deacetylase (HDAC) and Isocitrate Dehydrogenase (IDH) Modulation

The pyridinone scaffold has been explored for the development of inhibitors for isocitrate dehydrogenase (IDH), a key enzyme in the tricarboxylic acid (TCA) cycle whose mutation is linked to certain cancers. frontiersin.org By replacing a phenyl ring with a pyridinone in a known ligand, researchers aimed to improve properties like solubility through the addition of a hydrogen bond acceptor. frontiersin.org This scaffold-hopping approach led to the synthesis and evaluation of pyridinone derivatives for their inhibitory activity against the IDH1 (R132H) mutant. frontiersin.org

Histone deacetylases (HDACs) are another class of enzymes targeted in cancer therapy. Dual inhibitors that target both Indoleamine 2,3-dioxygenase 1 (IDO1) and HDACs have been designed using a pharmacophore fusion strategy. nih.gov In one such design, the aminoethyl-sulfamide substituent of an IDO1 inhibitor was identified as a position that could be modified to introduce a zinc-binding group, like hydroxamic acid, which is essential for HDAC inhibition, without losing affinity for IDO1. nih.gov While various heterocyclic compounds are under investigation as HDAC inhibitors, specific data on the modulatory activity of 6-(1-Aminoethyl)pyridin-2-amine on HDAC or IDH is not extensively detailed in the reviewed literature. drugbank.combiointerfaceresearch.com

Receptor Agonist/Antagonist Profiling (In Vitro)

Histamine (B1213489) H1 Receptor Agonism

The histamine H1 receptor is a G-protein-coupled receptor that, upon activation by histamine, stimulates the phospholipase C and inositol (B14025) triphosphate (IP3) signaling pathway. wikipedia.org Analogues of this compound have been evaluated for their activity at histamine receptors. Specifically, 2-pyridylethylamine, a close structural analogue, has been identified as a histamine H1 receptor agonist, causing contraction of guinea pig smooth muscle. ucl.ac.uk In studies on cat cerebral arteries, 2-pyridylethylamine (PEA), acting as an H1 agonist, induced contraction in resting arteries. nih.gov Although it is generally less potent than histamine itself, it serves as a significant pharmacological tool for the selective stimulation of H1 receptors. ucl.ac.uk

| Compound | Receptor | Activity | Reference |

|---|---|---|---|

| 2-Pyridylethylamine | Histamine H1 Receptor | Agonist | ucl.ac.uknih.gov |

Histamine H3 Receptor Agonism

The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters. nih.gov While numerous imidazole-based compounds are potent H3 agonists, the development of non-imidazole agonists has been more challenging. nih.govacs.org The structural analogue 2-pyridylethylamine, which shows H1 agonist activity, was found to be inactive at the H3 receptor. ucl.ac.uk In contrast, (R)-α-Methylhistamine, which shares the α-methyl ethylamine (B1201723) side chain with this compound but features an imidazole (B134444) ring, is a potent H3 receptor agonist, approximately 15 times more active than histamine. beilstein-journals.org The current body of research does not support significant H3 receptor agonist activity for the 2-aminopyridine core of this compound.

Mechanistic Investigations of Antiproliferative Activity in Cellular Models (In Vitro)

Pyridinone and pyrimidine (B1678525) derivatives, which are structurally related to this compound, have demonstrated antiproliferative activities through various mechanisms in in-vitro cellular models.

A series of pyridinone derivatives exhibited potent inhibitory activity against MAP kinase-interacting kinases (MNK) and showed significant antiproliferative effects. Mechanistic studies in cellular models revealed that these compounds could downregulate phosphorylated eukaryotic initiation factor 4E (eIF4E), myeloid cell leukemia-1 (Mcl-1), and cyclin D1. nih.gov Furthermore, they were observed to induce cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

In another line of research, novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were evaluated for their anticancer properties. jst.go.jp The most active compound in this series demonstrated potent inhibition of tubulin polymerization. This disruption of microtubule dynamics led to cell cycle arrest at the G2/M phase and ultimately induced apoptosis in MCF-7 breast cancer cells. jst.go.jp Molecular modeling suggested that these compounds likely bind to the colchicine (B1669291) site on tubulin. jst.go.jp

Similarly, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to sulfonamides were investigated. The most active compounds were found to significantly inhibit cell growth across multiple cancer cell lines, and subsequent analysis showed they caused cell cycle arrest. mdpi.com The antiproliferative activity of various pyridine (B92270) and pyrimidine derivatives is a subject of ongoing research, with many studies indicating that these scaffolds can induce dose-dependent suppression of cancer cell growth. nih.govacs.org

| Compound Class | Proposed Mechanism of Antiproliferative Activity | Cellular Effects | Reference |

|---|---|---|---|

| Pyridinone Derivatives | MNK Inhibition | Downregulation of p-eIF4E, Mcl-1, Cyclin D1; PARP cleavage | nih.gov |

| 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines | Tubulin Polymerization Inhibition | G2/M Cell Cycle Arrest; Apoptosis | jst.go.jp |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Derivatives | V600E BRAF Inhibition | Cell Cycle Arrest | mdpi.com |

Modulation of Cell Cycle Progression

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Several studies have investigated the potential of pyridine-containing compounds to modulate cell cycle progression, often in the context of cancer research.

For instance, a series of novel pyridine-bridged analogues of combretastatin-A4 (CA-4) were synthesized and evaluated for their cytotoxic and cell cycle inhibitory effects. bldpharm.com Among these, compounds 4h and 4s demonstrated potent inhibition of cell growth and were found to arrest the cell cycle at the G2/M phase. bldpharm.com In HeLa cells, treatment with 1 μM of 4h and 4s resulted in 73.4% and 70.6% of cells accumulating in the G2/M phase, respectively, compared to 44.6% with CA-4. bldpharm.com Similar effects were observed in the MDA-MB-231 breast cancer cell line, where 4h and 4s also induced a significant G2/M arrest. bldpharm.com

In a different study, dihydropyridine (B1217469) and pyridine analogs were synthesized and assessed for their anticancer activity. Compound 4d , a 2-Naphthyl-substituted dihydropyridine, was found to induce cell cycle arrest in the G0/G1 phase in MCF-7 cells at both its IC50 and 2 x IC50 concentrations. mdpi.com This suggests that the antiproliferative effects of these compounds are, at least in part, mediated by their ability to interfere with the cell cycle machinery.

Another study on 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines revealed that the most active compound, 5i , induced cell cycle arrest at the G2/M phase in MCF-7 cancer cells. jst.go.jp This further underscores the potential of pyridine and pyrimidine-based scaffolds in the development of cell cycle inhibitors.

Table 1: Effect of Pyridine Derivatives on Cell Cycle Progression

| Compound | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| 4h | HeLa | 1 µM | 73.4% of cells in G2/M phase | bldpharm.com |

| 4s | HeLa | 1 µM | 70.6% of cells in G2/M phase | bldpharm.com |

| 4h | MDA-MB-231 | 1 µM | 70.5% of cells in G2/M phase | bldpharm.com |

| 4s | MDA-MB-231 | 1 µM | 54.1% of cells in G2/M phase | bldpharm.com |

| 4d | MCF-7 | IC50 & 2xIC50 | G0/G1 phase arrest | mdpi.com |

| 5i | MCF-7 | Not specified | G2/M phase arrest | jst.go.jp |

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy. nih.gov Several 2-aminopyridine derivatives have been shown to trigger apoptotic pathways in cancer cells.

The pyridine-bridged CA-4 analogues, 4h and 4s , in addition to their cell cycle effects, were also found to induce apoptosis. bldpharm.com Similarly, the dihydropyridine analog 4d was shown to induce apoptosis in MCF-7 cells, as confirmed by staining with 4′,6-diamidino-2-phenylindole (DAPI) and propidium (B1200493) iodide (PI). mdpi.com

A study on 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines also demonstrated that compound 5i induced apoptosis in MCF-7 cells. jst.go.jp Furthermore, certain masked polar group combretastatin (B1194345) analogues with a pyridine moiety caused apoptotic cell death, as indicated by an increase in the subG0/G1 cell population and confirmed by Annexin V/PI double staining. bldpharm.com

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for various cellular functions, including cell division, and are a well-established target for anticancer drugs. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

The pyridine-linked CA-4 analogues 4h , 4s , and 4t were tested for their ability to inhibit tubulin polymerization. bldpharm.com While they were less potent than CA-4 at a concentration of 1 μM, their cytotoxic and anti-angiogenic activities were comparable. bldpharm.com This suggests that their anticancer effects may not solely be due to direct tubulin polymerization inhibition. bldpharm.com

In contrast, a study on 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines found that compound 5i potently inhibited tubulin polymerization, which correlated with its cytotoxic activity. jst.go.jp Another investigation into stable colchicine binding site inhibitors identified imidazo[4,5-c]pyridine-fused ring templates that exhibited strong antitubulin polymerization activity. mdpi.com

Table 2: Tubulin Polymerization Inhibition by Pyridine Derivatives

| Compound | Concentration | Inhibition of Tubulin Polymerization | Reference |

|---|---|---|---|

| CA-4 | 1 µM | 35% | bldpharm.com |

| 4h | 1 µM | No inhibition | bldpharm.com |

| 4s | 1 µM | No inhibition | bldpharm.com |

| 4t | 1 µM | No inhibition | bldpharm.com |

| 5i | Not specified | Potent inhibition | jst.go.jp |

| Imidazo[4,5-c]pyridine derivatives | Not specified | Strong inhibition | mdpi.com |

Antimicrobial Activity Studies (In Vitro)

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyridine and its derivatives have been explored for their potential antimicrobial activities.

A study on nicotinic acid benzylidene hydrazide derivatives found that compounds with nitro and dimethoxy substituents were the most active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Another study reported that certain Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide displayed significant antibacterial and antifungal activity. nih.gov

In a different investigation, novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds were synthesized and evaluated. nih.gov Compounds 6 and 7 from this series showed exceptional activity against the fungus Candida tenuis with a Minimum Inhibitory Concentration (MIC) of 0.9 µg/mL. nih.gov Furthermore, a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were synthesized, with compounds 4b and 4e being the most effective against the tested bacterial and fungal strains. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been applied to understand the mechanism of action of various pyridine derivatives.

In the context of anticancer activity, molecular docking studies of pyridine-bridged CA-4 analogues 4h and 4s showed that their binding posture in the colchicine-binding pocket of tubulin is similar to that of CA-4. bldpharm.com This was further supported by competitive binding assays. bldpharm.com Similarly, molecular modeling of the 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine 5i suggested that it likely binds to the colchicine site of tubulin. jst.go.jp

Molecular docking has also been employed to investigate the antimicrobial potential of pyridine derivatives. For instance, docking studies were conducted on N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives to understand their interaction with microbial targets. nih.gov

Theoretical Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The prediction of ADMET properties is a crucial step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity. In silico tools are often used for these predictions.

For a series of newly synthesized substituted pyridine candidates, ADMET properties were predicted. acs.org Similarly, for novel imidazo[1,2-a]pyrimidine (B1208166) derivatives, ADMET predictions were performed, showing that the most active compounds have promising pharmacokinetic safety profiles. google.com

While general ADMET prediction methodologies are well-established for various chemical scaffolds, specific theoretical ADMET data for "this compound" was not found in the surveyed scientific literature.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Diverse Analogues

The generation of a diverse library of analogues is fundamental to exploring the full potential of a lead compound. Future research will likely focus on developing novel and efficient synthetic strategies to access a wide range of derivatives of 6-(1-Aminoethyl)pyridin-2-amine.

Modern synthetic organic chemistry offers powerful tools for the functionalization of pyridine (B92270) rings. beilstein-journals.orgnih.govrecercat.cat Transition-metal catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are established methods for creating C-C and C-N bonds, respectively, and could be employed to modify the pyridine core. mdpi.com More recent advancements in C-H functionalization offer a more atom-economical approach to directly introduce new substituents onto the pyridine ring without the need for pre-functionalization. beilstein-journals.orgsnnu.edu.cnnih.gov For instance, iridium-catalyzed C-H borylation can introduce a versatile boronate ester group, which can then be converted into a variety of other functionalities. snnu.edu.cn

Furthermore, multicomponent reactions (MCRs), which allow the formation of complex molecules from three or more starting materials in a single step, represent a highly efficient strategy for generating structural diversity. researchgate.netnih.govmdpi.com The development of MCRs tailored to incorporate the this compound scaffold or its precursors could rapidly produce a library of novel compounds for screening. Microwave-assisted organic synthesis could also be employed to accelerate reaction times and improve yields for these synthetic transformations. mdpi.com

Future synthetic efforts could explore the following:

Stereoselective synthesis: Developing methods to control the stereochemistry of the aminoethyl side chain is crucial, as different stereoisomers often exhibit distinct biological activities and properties.

Functionalization of the amino groups: Derivatization of the primary amine on the pyridine ring and the amino group on the ethyl side chain can be used to attach various functional groups, such as fluorophores, bioactive peptides, or targeting moieties. researchgate.net

Modification of the pyridine ring: Introducing a range of substituents onto the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which can in turn influence its biological activity and material properties. nih.gov

Exploration of Advanced Coordination Complexes with Unique Properties

The nitrogen atoms of the pyridine ring and the amino groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal complexes can lead to materials with unique magnetic, optical, and catalytic properties.

Future research could focus on the synthesis and characterization of coordination complexes with a variety of metal ions, including transition metals and lanthanides. nih.govrsc.orgmdpi.com The denticity of the ligand (the number of donor atoms that can bind to a central metal ion) can be tailored by modifying the structure of the organic scaffold, leading to the formation of mononuclear, dinuclear, or polynuclear complexes. researchgate.netdntb.gov.ua

Key areas for future investigation include:

Luminescent Materials: Lanthanide complexes are well-known for their unique luminescent properties, including sharp emission bands and long luminescence lifetimes. nih.govrsc.orgbohrium.com By incorporating this compound or its derivatives as ligands, it may be possible to create novel lanthanide complexes with tailored photophysical properties for applications in bioimaging, sensing, and lighting. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. mdpi.com

Magnetic Materials: The assembly of metal ions with organic ligands can lead to the formation of single-molecule magnets (SMMs) and other magnetic materials. The magnetic properties of these materials are highly dependent on the choice of metal ion and the geometry of the coordination complex. rsc.orgdntb.gov.ua

Catalysis: Metal complexes are widely used as catalysts in a variety of organic transformations. The development of well-defined coordination complexes of this compound could lead to new catalysts with high activity and selectivity for specific reactions.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netacs.orgresearchgate.netrsc.org The porous nature of MOFs makes them promising materials for applications in gas storage, separation, and catalysis. Incorporating amino-functionalized ligands like this compound into MOF structures can enhance their properties, for example, by providing basic sites that can improve CO2 capture. researchgate.netacs.orgrsc.org

Integration of Multidisciplinary Approaches in Mechanistic Biological Investigations

Aminopyridine derivatives are known to possess a wide range of biological activities, and many are used in medicine. rsc.orgsciencepublishinggroup.comepa.gov For example, 4-aminopyridine (B3432731) is a potassium channel blocker used to treat symptoms of multiple sclerosis. biorxiv.orgpensoft.netpnas.orgneurology.org Given the structural similarities, this compound and its analogues are promising candidates for biological investigation.

A comprehensive understanding of the biological effects of these new compounds will require a multidisciplinary approach that integrates chemistry, biology, and pharmacology. Future research should aim to elucidate the mechanism of action of these compounds at the molecular, cellular, and organismal levels.

Key research areas include:

Target Identification and Validation: Identifying the specific molecular targets of these compounds is a crucial first step. This can be achieved through a variety of techniques, including affinity chromatography, proteomic profiling, and genetic approaches. Once a target is identified, its role in the observed biological effect must be validated.

Pharmacology and Toxicology: A thorough investigation of the pharmacological properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), is essential for their development as therapeutic agents. Toxicological studies are also necessary to ensure their safety. epa.gov

In vivo Efficacy Studies: The therapeutic potential of these compounds should be evaluated in relevant animal models of disease. For example, based on the known activity of other aminopyridines, these new analogues could be tested in models of neurodegenerative diseases or other conditions involving ion channel dysfunction. researchgate.netpensoft.net

Design of Targeted Molecular Probes for Chemical Biology Applications

Molecular probes are essential tools in chemical biology for visualizing and manipulating biological processes in living systems. dntb.gov.ua The this compound scaffold provides a versatile platform for the design of targeted molecular probes. By attaching a reporter group (e.g., a fluorophore) and a targeting moiety to the scaffold, it is possible to create probes that can selectively label specific cells, organelles, or biomolecules. mdpi.comresearchgate.netnih.govsciforum.netmdpi.com

Future research in this area could focus on:

Fluorescent Probes for Ion Sensing: The pyridine and amino groups of the scaffold can act as binding sites for metal ions. By incorporating a suitable fluorophore, it may be possible to design fluorescent probes that exhibit a change in their emission upon binding to specific ions, allowing for their detection and quantification in biological samples. mdpi.comresearchgate.netsciforum.netmdpi.com

Targeted Probes for Bioimaging: By conjugating the scaffold to a molecule that binds to a specific biological target (e.g., a receptor or enzyme), it is possible to create probes for targeted imaging. nih.govumons.ac.be For example, a probe could be designed to target a specific type of cancer cell for diagnostic or therapeutic purposes.

Bifunctional Probes: The scaffold can be designed to carry both a diagnostic and a therapeutic agent, creating a "theranostic" probe. Such probes could be used to simultaneously visualize and treat a disease. umons.ac.be

Enhancements in Predictive Computational Modeling for Structure-Function Relationships

Computational modeling has become an indispensable tool in modern drug discovery and materials science. nih.govresearchgate.netresearchgate.netderpharmachemica.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the properties and activities of new compounds, thereby guiding the design of more potent and selective molecules.

Future research should focus on developing and applying advanced computational models to understand the structure-function relationships of this compound and its analogues.

Key areas for development include:

QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.govresearchgate.netresearchgate.netderpharmachemica.comderpharmachemica.com By developing robust QSAR models for a series of this compound analogues, it will be possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

Molecular Docking and Dynamics Simulations: Molecular docking can be used to predict the binding mode of a ligand to its target protein, providing insights into the molecular basis of its activity. nih.gov Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of their interactions. pnas.org

De Novo Design: Advanced computational algorithms can be used to design novel molecules with desired properties from scratch. By using the this compound scaffold as a starting point, it may be possible to design new compounds with improved activity and selectivity.

The integration of these computational approaches with experimental synthesis and testing will create a powerful feedback loop for the rapid discovery and optimization of new molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-(1-Aminoethyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coordinating pyridin-2-amine derivatives with transition metals (e.g., Cd(II)) requires precise stoichiometric control to avoid byproducts. Optimizing solvent polarity (e.g., using ethanol/water mixtures) and temperature (60–80°C) enhances yield . For analogous structures like 2-(2-Aminoethyl)pyridine, catalytic hydrogenation or borane-mediated reduction of nitriles is effective, with purification via column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How can researchers purify this compound to achieve high analytical purity?

- Methodological Answer : Recrystallization from ethanol/water mixtures is recommended for pyridin-2-amine derivatives. For coordination complexes, slow evaporation of aqueous solutions at 293 K produces single crystals suitable for X-ray diffraction (XRD), as demonstrated in Cd(II) complexes . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves impurities in amine-rich analogs .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- XRD : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H⋯N and O–H⋯S interactions in Cd(II) complexes) .

- NMR : ¹H/¹³C NMR identifies amine proton shifts (δ 2.5–3.5 ppm for –CH₂NH₂) and pyridine ring carbons .

- IR : Confirms NH₂ stretches (3300–3400 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what geometric distortions arise?